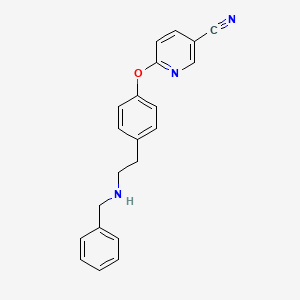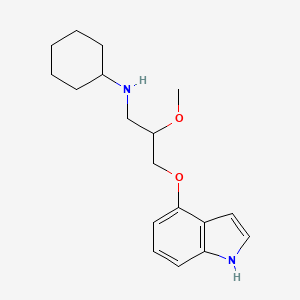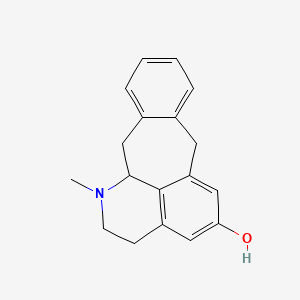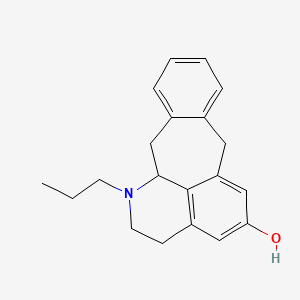![molecular formula C18H24N4O3 B10794517 2-[(2-Butoxymethyl)piperazin-1-yl]-6-nitroquinoline](/img/structure/B10794517.png)
2-[(2-Butoxymethyl)piperazin-1-yl]-6-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-butoxymethyl)piperazin-1-yl]-6-nitroquinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-butoxymethyl)piperazin-1-yl]-6-nitroquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of quinoline to introduce the nitro group at the 6-position, followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The butoxymethyl group can be introduced via alkylation reactions. The reaction conditions often involve the use of strong acids for nitration and bases for nucleophilic substitution and alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-butoxymethyl)piperazin-1-yl]-6-nitroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(2-butoxymethyl)piperazin-1-yl]-6-aminoquinoline .
Scientific Research Applications
2-[(2-butoxymethyl)piperazin-1-yl]-6-nitroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(2-butoxymethyl)piperazin-1-yl]-6-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The piperazine moiety may also play a role in binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methoxyphenyl)piperazin-1-yl]-6-nitroquinoline
- 2-[(2-cyanopyrrolidin-1-yl)-6-nitroquinoline
- 2-[(2-ethoxyethyl)piperazin-1-yl]-6-nitroquinoline
Uniqueness
2-[(2-butoxymethyl)piperazin-1-yl]-6-nitroquinoline is unique due to the presence of the butoxymethyl group, which can influence its solubility, bioavailability, and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities .
Properties
Molecular Formula |
C18H24N4O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[2-(butoxymethyl)piperazin-1-yl]-6-nitroquinoline |
InChI |
InChI=1S/C18H24N4O3/c1-2-3-10-25-13-16-12-19-8-9-21(16)18-7-4-14-11-15(22(23)24)5-6-17(14)20-18/h4-7,11,16,19H,2-3,8-10,12-13H2,1H3 |
InChI Key |
GEQKIQSZSGEDDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1CNCCN1C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl-8-butyl-6,8-diaza-bicyclo[3.2.2]nonan-2-ol](/img/structure/B10794441.png)
![(2R)-6-benzyl-8-methyl-2-phenylmethoxy-6,8-diazabicyclo[3.2.2]nonane](/img/structure/B10794446.png)

![6-Benzyl-8-butyl-2-methoxy-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794453.png)
![6-Benzyl-2-(benzyloxy)-8-butyl-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794454.png)

![3-Methyl-2-((R)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl)-phenol](/img/structure/B10794464.png)

![(S)-3-iodo-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B10794475.png)



![2-[2-(Ethoxymethyl)piperazin-1-yl]-6-nitroquinoline](/img/structure/B10794511.png)
![3-((4-isopropylphenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine](/img/structure/B10794524.png)
